molecular formula C14H12N4O5 B103815 Bis(4-methyl-3-nitrophenyl)diazene 1-oxide CAS No. 5679-89-0

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide

Cat. No.: B103815
CAS No.: 5679-89-0
M. Wt: 316.27 g/mol
InChI Key: CNXNJGNHOMJIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methyl-3-nitrophenyl)diazene 1-oxide typically involves the reaction of 4-methyl-3-nitroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 4-methyl-3-nitroaniline under controlled conditions to form the diazene linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and the use of solvents like dimethyl sulfoxide (DMSO) to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-methyl-3-nitrophenyl)diazene 1-oxide involves its interaction with molecular targets through its nitro and diazene groups. These interactions can lead to various biochemical effects, including inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methoxyphenyl)diazene 1-oxide: Similar structure but with methoxy groups instead of nitro groups.

    Bis(4-chlorophenyl)diazene 1-oxide: Contains chlorine atoms instead of nitro groups.

    Bis(4-aminophenyl)diazene 1-oxide: Features amino groups instead of nitro groups.

Uniqueness

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide is unique due to its specific combination of nitro and methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)-(4-methyl-3-nitrophenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-9-3-5-11(7-13(9)17(20)21)15-16(19)12-6-4-10(2)14(8-12)18(22)23/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXNJGNHOMJIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)[N+](=O)[O-])[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031802
Record name Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5679-89-0
Record name Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005679890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.